4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide
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Overview
Description
4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Analysis
- Molecular Structures and Synthesis : The compound's structure has been determined using X-ray crystallography, contributing to the understanding of its molecular configuration and potential synthesis routes (Sakhautdinov et al., 2013).
Drug Development and Evaluation
- Genotoxicity Assessment in Sickle Cell Disease : Compounds including 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives have been evaluated for genotoxicity, showing potential as non-genotoxic in vivo candidate drugs for treating sickle cell disease symptoms (dos Santos et al., 2011).
Green Chemistry and Synthesis
- Environmentally Friendly Syntheses : The derivatives of 1,3-dioxo-1,3-dihydro-isoindol-2-yl have been synthesized through green chemistry approaches, showing potential for environmentally friendly drug synthesis (Reddy et al., 2014).
Chemical Synthesis and Modification
- Synthesis of Integrin Antagonists : The synthesis of 5-carboxy-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid benzyl ester, derived from 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl, has applications in developing integrin antagonists (Deng et al., 2003).
Material Science and Drug Design
- Understanding Non-Covalent/Aromatic Interactions : The crystal structure of 5-[3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propoxy]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester helps in understanding weak interactions in material sciences and rational drug designing (Tewari et al., 2009).
Antitumor Properties
- Synthesis and Antitumor Evaluation : Phosphonium salts derived from 1,3-dihydro-1,3-dioxo-2H-isoindole showed significant antileukemic activity, suggesting their potential in cancer treatment (Dubois et al., 1978).
Mechanism of Action
Target of Action
It’s known that isoindoline-1,3-dione derivatives have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that isoindoline-1,3-dione derivatives interact with their targets, leading to various biological activities
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to have diverse chemical reactivity and promising applications . They are involved in various biological activities, which suggests that they may affect multiple biochemical pathways.
Result of Action
Isoindoline-1,3-dione derivatives are known to have various biological activities . For instance, some derivatives have shown significant anticancer activity against various cancer cell lines .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of compound 4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide can be achieved through a multi-step reaction pathway involving the condensation of various starting materials.", "Starting Materials": [ "2-Nitrophenol", "Ethyl acetoacetate", "Phthalic Anhydride", "Sodium hydroxide", "Hydrochloric acid", "Hydroxylamine hydrochloride", "N,N'-Dicyclohexylcarbodiimide", "4-Amino-3-hydroxybenzoic acid" ], "Reaction": [ "The first step involves the reaction of 2-nitrophenol with ethyl acetoacetate in the presence of sodium hydroxide to form 3-(2-nitrophenoxy)butanoic acid.", "The second step involves the reaction of 3-(2-nitrophenoxy)butanoic acid with phthalic anhydride in the presence of hydrochloric acid to form 4-[3-(2-nitrophenoxy)propyl]phthalic anhydride.", "The third step involves the reduction of 4-[3-(2-nitrophenoxy)propyl]phthalic anhydride to 4-[3-(2-aminophenoxy)propyl]phthalic anhydride using hydrogen gas in the presence of palladium on carbon.", "The fourth step involves the reaction of 4-[3-(2-aminophenoxy)propyl]phthalic anhydride with hydroxylamine hydrochloride in the presence of sodium hydroxide to form 4-[3-(2-hydroxyaminophenoxy)propyl]phthalic anhydride.", "The fifth step involves the reaction of 4-[3-(2-hydroxyaminophenoxy)propyl]phthalic anhydride with N,N'-dicyclohexylcarbodiimide and 4-amino-3-hydroxybenzoic acid to form 4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide." ] } | |
CAS No. |
145259-45-6 |
Molecular Formula |
C18H17N3O4 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
4-[3-(1,3-dioxoisoindol-2-yl)propoxy]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C18H17N3O4/c19-16(20-24)12-6-8-13(9-7-12)25-11-3-10-21-17(22)14-4-1-2-5-15(14)18(21)23/h1-2,4-9,24H,3,10-11H2,(H2,19,20) |
InChI Key |
VMXMGNWHYDQFNK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)/C(=N\O)/N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)C(=NO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)C(=NO)N |
Origin of Product |
United States |
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